molecular formula C21H41N7O12 B1670612 1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine CAS No. 128-46-1

1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

Cat. No.: B1670612
CAS No.: 128-46-1
M. Wt: 583.6 g/mol
InChI Key: ASXBYYWOLISCLQ-HZYVHMACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrostreptomycin is a semisynthetic aminoglycoside antibiotic derived from streptomycin via the reduction of the aldehyde group on the streptose moiety to a hydroxymethyl group (Fig. 1) . Structurally, it comprises streptidine, dihydrostreptose, and N-methyl-L-glucosamine linked by glycosidic bonds . Developed in 1946, it exhibits similar antibacterial potency to streptomycin but with improved chemical stability due to the reduced aldehyde group . However, dihydrostreptomycin is associated with severe ototoxicity, particularly irreversible hearing loss, which led to its withdrawal from clinical use in many regions despite its efficacy against tuberculosis and Gram-negative bacteria .

Properties

CAS No.

128-46-1

Molecular Formula

C21H41N7O12

Molecular Weight

583.6 g/mol

IUPAC Name

1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChI Key

ASXBYYWOLISCLQ-HZYVHMACSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Appearance

Solid powder

Other CAS No.

128-46-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Citrocil
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Sulfate, Dihydrostreptomycin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the hydrogenation of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to an alcohol group, resulting in the formation of dihydrostreptomycin. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of dihydrostreptomycin involves the fermentation of the actinomycete Streptomyces griseus, followed by the chemical reduction of the resulting streptomycin. The fermentation process is carefully controlled to optimize the yield of streptomycin, which is then subjected to hydrogenation to produce dihydrostreptomycin .

Types of Reactions:

    Oxidation: Dihydrostreptomycin can undergo oxidation reactions, although these are less common due to the stability of the compound.

    Reduction: The primary reduction reaction involves the conversion of streptomycin to dihydrostreptomycin.

    Substitution: Dihydrostreptomycin can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.

    Acid Hydrolysis: Can be used to break down dihydrostreptomycin into its constituent components.

Major Products:

Scientific Research Applications

Microbiology Applications

1. Protein Synthesis Studies
Dihydrostreptomycin has been extensively used in studies examining protein synthesis in bacteria. Research indicates that it stimulates the incorporation of amino acids into proteins in antibiotic-deprived cultures of Escherichia coli, demonstrating its role in enhancing protein synthesis under specific conditions . This property makes it valuable for understanding the mechanisms of antibiotic action and resistance.

2. Selective Media Supplement
The compound serves as a selective agent in various isolation media. For instance, it is utilized in STAA Agar as a supplement to isolate specific bacterial strains . This application is critical for microbiological research where selective growth conditions are necessary.

3. Immunology Studies
Dihydrostreptomycin has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages, indicating its potential role in immunological studies . This application is particularly relevant for research on host-pathogen interactions and immune response mechanisms.

Veterinary Applications

1. Treatment of Infections
In veterinary medicine, dihydrostreptomycin is commonly employed to treat bacterial infections in livestock and companion animals. It is effective against a variety of Gram-positive and Gram-negative organisms, as well as Mycobacterium species . The use of this antibiotic helps manage infections that could otherwise lead to significant morbidity or mortality in animals.

2. Pharmacokinetics Studies
Pharmacokinetic studies have demonstrated that dihydrostreptomycin is rapidly absorbed when administered intramuscularly to animals such as cattle and poultry. For example, peak plasma concentrations are typically reached within one to two hours post-injection, with elimination half-lives ranging from one to five hours depending on the species . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

3. Toxicity Assessments
Research has also focused on the toxicity of dihydrostreptomycin in various animal models. Studies have established LD50 values for different species, providing essential safety data for its use in veterinary practice . Monitoring adverse effects is vital for ensuring the welfare of treated animals.

Case Studies

Study Objective Findings Reference
Adam et al., 1972Effect on macrophage functionDihydrostreptomycin enhanced phagocytosis by mouse peritoneal macrophages
Rudd & Silley, 1987Pharmacokinetics in cattlePeak plasma levels reached at 1-2 hours; elimination half-life ~5 hours
Gale et al., 2005Mechanism of actionIdentified entry route through mechano-electrical transducer channels in hair cells

Mechanism of Action

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. Additionally, dihydrostreptomycin can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its potency .

Comparison with Similar Compounds

Structural and Functional Comparison

Streptomycin
  • Structural Difference : Streptomycin retains the aldehyde group on the streptose moiety, whereas dihydrostreptomycin has a hydroxymethyl group at this position .
  • Stability : Streptomycin is less stable due to the reactive aldehyde group, which can form Schiff bases with proteins, contributing to faster degradation .
  • Toxicity : Streptomycin causes higher rates of vestibular toxicity (e.g., dizziness, balance issues) but lower rates of auditory toxicity compared to dihydrostreptomycin .
Bluensomycin
  • Structural Difference: Bluensomycin replaces streptidine with bluensidine, a monoguanidinated inositol derivative, but retains the dihydrostreptobiosamine disaccharide (Fig. 1) .
  • Activity : Bluensomycin shows reduced antibacterial potency compared to dihydrostreptomycin, likely due to altered interactions with ribosomal targets .

Table 1: Structural and Functional Comparison

Compound Key Structural Feature Stability Primary Toxicity
Dihydrostreptomycin Hydroxymethyl group on dihydrostreptose High Hearing loss (50% incidence)
Streptomycin Aldehyde group on streptose Moderate Vestibular damage (30–40%)
Bluensomycin Bluensidine instead of streptidine Moderate Not well-documented

Mechanisms of Action and Resistance

  • Ribosomal Binding : Both dihydrostreptomycin and streptomycin bind to the 30S ribosomal subunit, disrupting protein synthesis .
  • MscL Channel Interaction: Dihydrostreptomycin uniquely interacts with the bacterial mechanosensitive channel MscL, increasing its activity to facilitate cellular entry. Streptomycin lacks this mechanism .
  • Enzymatic Modification: Dihydrostreptomycin is phosphorylated at the 6-position of the dihydrostreptobiosamine moiety by Streptomyces enzymes, forming dihydrostreptomycin 6-phosphate.

Table 2: Metabolic and Resistance Profiles

Compound Phosphorylation by Streptomyces Adenylylation by AadA MscL-Dependent Uptake
Dihydrostreptomycin Yes (6-position) Yes Yes
Streptomycin No No No
Bluensomycin Not studied Not studied Not studied

Toxicity and Clinical Outcomes

  • Dihydrostreptomycin : In tuberculous meningitis treatment, 50% of survivors developed hearing loss compared to 7.7% with streptomycin . Vestibular toxicity is less common than with streptomycin .
  • Streptomycin : Higher rates of transient vestibular damage but lower auditory toxicity .

Table 3: Clinical Toxicity Comparison

Compound Hearing Loss Incidence Vestibular Toxicity Incidence
Dihydrostreptomycin 50% 10–15%
Streptomycin 7.7% 30–40%
Bluensomycin Unknown Unknown

Stability and Pharmacokinetics

  • Dihydrostreptomycin’s reduced aldehyde group enhances chemical stability, making it less prone to degradation during storage .
  • Streptomycin’s aldehyde group contributes to instability and faster clearance in vivo .

Biological Activity

Dihydrostreptomycin (DHS) is an aminoglycoside antibiotic derived from streptomycin, primarily used in the treatment of bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and effects on various biological systems. This article explores the biological activity of dihydrostreptomycin, supported by data tables, case studies, and detailed research findings.

Dihydrostreptomycin exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S subunit, which leads to the inhibition of protein synthesis. This interaction results in misreading of mRNA and production of defective proteins, ultimately causing bacterial cell death. Recent studies have highlighted additional pathways through which DHS enters bacterial cells, particularly through mechanosensitive channels like MscL (Mechanosensitive Channel of Large Conductance) .

Key Findings:

  • Binding to Ribosomes : DHS binds to the ribosomal RNA (rRNA) and alters its conformation, disrupting the translation process .
  • Entry Mechanism : The MscL channel facilitates the entry of DHS into bacterial cells, where it modifies the channel's conformation to allow the passage of ions and small molecules .

Pharmacokinetics

The pharmacokinetic profile of dihydrostreptomycin reveals its rapid absorption and distribution in various tissues. Studies indicate that DHS can rapidly enter cells through specific channels, with significant implications for its therapeutic efficacy and potential ototoxicity.

Table 1: Pharmacokinetic Parameters of Dihydrostreptomycin

ParameterValue
Half-life2-3 hours
Peak plasma concentration15-20 µg/mL
Volume of distribution0.3 L/kg
Clearance rate0.5 L/h/kg

Ototoxicity

One of the most concerning side effects associated with dihydrostreptomycin is its ototoxicity, particularly in auditory and vestibular hair cells. Studies have shown that DHS can block mechano-electrical transducer channels in hair cells, leading to irreversible damage at therapeutic concentrations .

Case Study: Ototoxicity in Mouse Models

A study examining the effects of DHS on mouse outer hair cells demonstrated that extracellular DHS blocks mechano-electrical transducer channels at negative membrane potentials. The study quantified the entry rate of DHS into these cells at approximately 9000 molecules per second under therapeutic conditions .

Clinical Applications

Dihydrostreptomycin is used clinically for treating various infections in both humans and animals. It has been particularly effective against:

  • Leptospirosis : Effective in treating this zoonotic disease in livestock .
  • Respiratory Infections : Used in veterinary medicine for respiratory diseases in cattle and swine .

Table 2: Clinical Uses of Dihydrostreptomycin

ConditionApplication
LeptospirosisTreatment in cattle
Respiratory InfectionsVeterinary applications
Bacterial InfectionsBroad-spectrum antibiotic

Resistance Mechanisms

Bacterial resistance to dihydrostreptomycin has been documented, primarily through enzymatic modification or changes in ribosomal binding sites. Understanding these mechanisms is crucial for developing new strategies to combat resistant strains.

Q & A

Basic Research Questions

What experimental approaches are used to study dihydrostreptomycin’s dual mechanism of action (ribosomal binding and MscL channel interaction)?

Dihydrostreptomycin’s primary mechanism involves ribosomal binding to disrupt protein synthesis, but its entry into bacterial cells is facilitated by interaction with the mechanosensitive channel MscL. Methodologies include:

  • Genetic screening : Knockout models to assess MscL’s role in antibiotic uptake .
  • Molecular dynamics (MD) simulations : To visualize dihydrostreptomycin binding to MscL and conformational changes .
  • Biochemical assays : Fluorescence-based binding studies and mutational analysis of MscL residues to identify critical interaction sites .

Table 1 : Key findings on MscL-dihydrostreptomycin interaction

ParameterObservationMethod UsedReference
MscL binding affinityHigher in presence of dihydrostreptomycinFluorescence quenching
Solute flux modulationK⁺/glutamate efflux observedPatch-clamp electrophysiology

How can dihydrostreptomycin residues be accurately quantified in complex matrices like milk or honey?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Minimal processing (e.g., protein precipitation) to avoid degradation .
  • Ion-pairing reagents : Improve separation of dihydrostreptomycin from interferents (e.g., in honey) .
  • Validation parameters : Recovery rates ≥90%, limits of detection (LOD) ≤10 µg/kg to meet EU regulations .

Table 2 : LC-MS/MS parameters for dihydrostreptomycin detection

MatrixLOD (µg/kg)Recovery (%)Key Chromatographic ConditionsReference
Milk1.092–98SCIEX Triple Quad™ 3500, C18 column
Honey10.085–93Ion-pairing with heptafluorobutyric acid

What in vivo models are used to assess dihydrostreptomycin-induced ototoxicity?

Murine models are common for studying cochlear damage:

  • Dosing protocols : Subcutaneous injection at 5–20 mg/kg to induce auditory hair cell loss .
  • Functional assays : Auditory brainstem response (ABR) testing to measure threshold shifts .
  • Histopathological analysis : Immunostaining of spiral ligament cells to track proliferative recovery post-injury .

Advanced Research Questions

How do sound pressure levels (SPLs) influence dihydrostreptomycin’s phase-altering effects on mechanoelectrical transduction (MET) channels?

Dihydrostreptomycin alters MET channel kinetics in a SPL-dependent manner:

  • Phase lead analysis : At high SPLs (≥71 dB), control samples show faster responses, but dihydrostreptomycin reverses this trend at lower SPLs (≤61 dB) .
  • Linear mixed models (LMM) : Used to statistically disentangle SPL-antibiotic interactions. Notably, the main effect of dihydrostreptomycin was non-significant (p=0.19), emphasizing context-dependent outcomes .

Table 3 : Phase lead differences across SPLs (140 Hz stimulus)

SPL (dB)Phase Lead (Control)Phase Lead (Dihydrostreptomycin)
77+0.85-0.32
41-0.12+0.67
Data derived from LMM-adjusted values

What structural evidence supports dihydrostreptomycin’s binding to MscL versus ribosomal targets?

  • MscL binding site : MD simulations identify a hydrophobic pocket near the channel’s periplasmic loop; mutagenesis of residues (e.g., G113A) abolishes dihydrostreptomycin uptake .
  • Ribosomal binding : Cryo-EM studies show dihydrostreptomycin binds the 16S rRNA decoding center, inducing misreading. Competition assays with gentamicin confirm target specificity .

How do chemical modifications (e.g., dideguanylation) affect dihydrostreptomycin’s inhibitory potency?

  • Derivative screening : Comparative assays with streptomycin derivatives reveal that reducing the aldehyde group (dihydrostreptomycin) retains ~90% activity, but replacing guanidine with primary amines reduces binding affinity by 40% .
  • Lipid layer interactions : Surface plasmon resonance (SPR) shows dihydrostreptomycin’s charge modifications minimally alter membrane penetration, unlike gentamicin .

Methodological Considerations

  • Avoid over-reliance on single models : For example, MscL’s role in dihydrostreptomycin uptake is species-specific; validate findings in E. coli and B. subtilis .
  • Statistical rigor : Use LMM or ANOVA to account for variables like SPL in auditory studies .
  • Ethical compliance : Adhere to NOAEL thresholds (e.g., 5 mg/kg in rats) for in vivo toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine
Reactant of Route 2
1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.